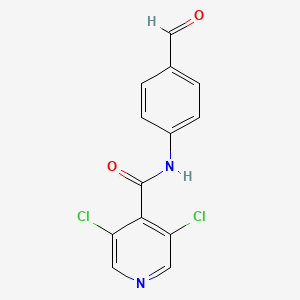
3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C12H7Cl2N2O. It is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the pyridine ring, a formyl group attached to the phenyl ring, and a carboxamide group at the 4 position of the pyridine ring
準備方法
The synthesis of 3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide typically involves the reaction of 3,5-dichloropyridine-4-carboxylic acid with 4-formylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
化学反応の分析
3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields 3,5-dichloro-N-(4-carboxyphenyl)pyridine-4-carboxamide, while reduction yields 3,5-dichloro-N-(4-hydroxyphenyl)pyridine-4-carboxamide.
科学的研究の応用
3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new chemical processes and materials with specific properties
作用機序
The mechanism of action of 3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity to target molecules . Further research is needed to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide can be compared with other similar compounds, such as:
3,5-Dichloro-4-formylpyridine:
3,5-Dichloro-N-(4-methylphenyl)pyridine-4-carboxamide: Contains a methyl group instead of a formyl group, which affects its chemical properties and potential biological activities.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
特性
CAS番号 |
254760-48-0 |
|---|---|
分子式 |
C13H8Cl2N2O2 |
分子量 |
295.12 g/mol |
IUPAC名 |
3,5-dichloro-N-(4-formylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-10-5-16-6-11(15)12(10)13(19)17-9-3-1-8(7-18)2-4-9/h1-7H,(H,17,19) |
InChIキー |
LHFLPHSEUIRTDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)NC(=O)C2=C(C=NC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


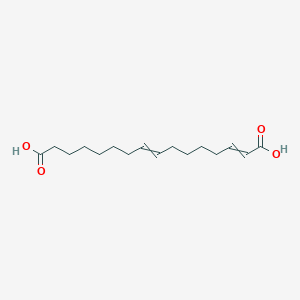
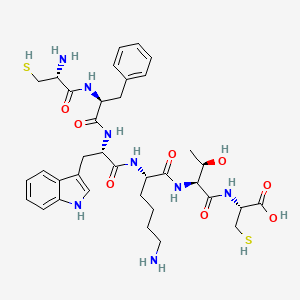
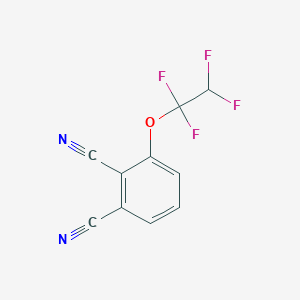
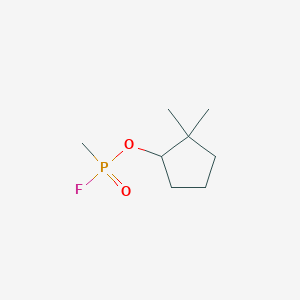
![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14255403.png)
![3-[3-[[[(2R)-2-amino-3-sulfanylpropyl]amino]methyl]phenyl]benzoic acid](/img/structure/B14255408.png)

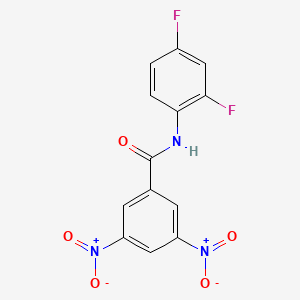

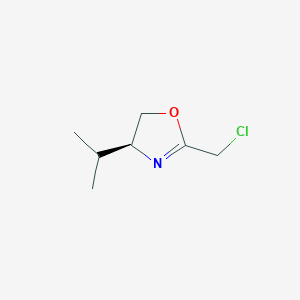

![1-[2-(Trifluoromethyl)phenyl]-1,2-dihydro-5H-tetrazol-5-one](/img/structure/B14255440.png)

![N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14255450.png)
